1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) is a complex organic compound characterized by the presence of a fluorenyl group substituted with a nitro group and linked to two propanol groups via an azanediyl bridge
Vorbereitungsmethoden
The synthesis of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) typically involves multi-step organic reactions. One common synthetic route includes the nitration of fluorene to introduce the nitro group, followed by the formation of the azanediyl bridge through a reaction with an appropriate amine. The final step involves the addition of propanol groups under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted fluorenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular functions. The propanol groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) can be compared with other similar compounds, such as:
2,7-Dinitrofluorene: Similar in structure but with two nitro groups, leading to different reactivity and applications.
Fluorenyl-hydrazonothiazole derivatives: These compounds contain a fluorenyl group linked to a thiazole ring, exhibiting different biological activities and applications.
Ethanone, 1-(9,9-dibutyl-7-nitro-9H-fluoren-2-yl)-, O-acetyloxime: This compound has a similar fluorenyl core but different substituents, leading to unique properties and uses.
The uniqueness of 1,1’-((7-Nitro-9H-fluoren-2-yl)azanediyl)bis(propan-2-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6583-93-3 |
---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1-[2-hydroxypropyl-(7-nitro-9H-fluoren-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C19H22N2O4/c1-12(22)10-20(11-13(2)23)16-3-5-18-14(8-16)7-15-9-17(21(24)25)4-6-19(15)18/h3-6,8-9,12-13,22-23H,7,10-11H2,1-2H3 |
InChI-Schlüssel |
MTICILMIBQZPDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.